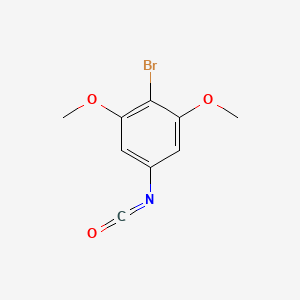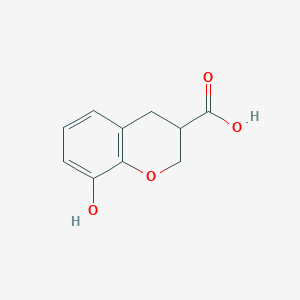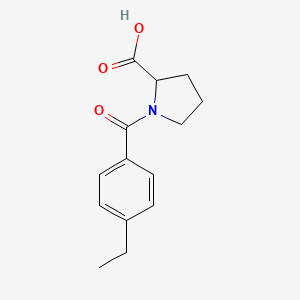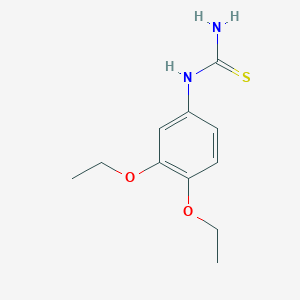
2-((5-(trifluoromethyl)pyridin-2-yl)amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(trifluoromethyl)pyridin-2-yl)amino)propanoic acid, also known as TFPA, is an organic compound with a wide range of applications in scientific research. It is a synthetic molecule with a unique structure that makes it particularly useful for a variety of experiments. TFPA can be used in a variety of fields, including medicine, biochemistry, and pharmacology.
Applications De Recherche Scientifique
2-((5-(trifluoromethyl)pyridin-2-yl)amino)propanoic acid has a wide range of applications in scientific research. It has been used in studies of enzyme-catalyzed reactions, protein folding, and drug design. It is also used as a reagent in organic synthesis and as an intermediate in the synthesis of other compounds. In addition, this compound is used in the study of the structure and function of proteins and nucleic acids.
Mécanisme D'action
2-((5-(trifluoromethyl)pyridin-2-yl)amino)propanoic acid has been found to act as a competitive inhibitor of enzymes such as cyclooxygenase and lipoxygenase. It has also been found to inhibit the activity of certain proteins, such as the enzyme renin. The mechanism of action of this compound is not completely understood, but it is believed to involve the binding of the compound to specific sites on the enzyme or protein, which prevents the enzyme or protein from functioning normally.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, this compound has been found to have a positive effect on the immune system, as well as to have an inhibitory effect on the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
2-((5-(trifluoromethyl)pyridin-2-yl)amino)propanoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of conditions. In addition, this compound can be used in a variety of experiments, including enzyme-catalyzed reactions, protein folding, and drug design. However, this compound can also be toxic in high concentrations, and it should be handled with care.
Orientations Futures
Despite its wide range of applications, there are still many areas where 2-((5-(trifluoromethyl)pyridin-2-yl)amino)propanoic acid can be further explored. For example, further research could be done to better understand the mechanism of action of this compound and its effects on various biochemical and physiological processes. In addition, further research could be done to explore the potential of this compound as an anti-cancer agent, as well as its potential use in the treatment of other diseases. Finally, further research could be done to explore the potential of this compound as a drug delivery system.
Méthodes De Synthèse
2-((5-(trifluoromethyl)pyridin-2-yl)amino)propanoic acid can be synthesized through a variety of methods. One common method is the reaction of 2-amino-5-trifluoromethylpyridine with propanoic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of this compound and the corresponding amide, which can be separated using column chromatography. Other methods of synthesis include the use of catalysts such as palladium or ruthenium, which can be used to reduce the reaction time and improve the yield of the product.
Propriétés
IUPAC Name |
2-[[5-(trifluoromethyl)pyridin-2-yl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-5(8(15)16)14-7-3-2-6(4-13-7)9(10,11)12/h2-5H,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBPETXETAGOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=NC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine](/img/structure/B6142399.png)
![2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]benzoic acid](/img/structure/B6142409.png)
![3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B6142410.png)
![2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B6142415.png)
![2-[(pyrrolidin-1-yl)methyl]imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B6142421.png)
![ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B6142425.png)
![4'-[(1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B6142432.png)






![5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B6142476.png)